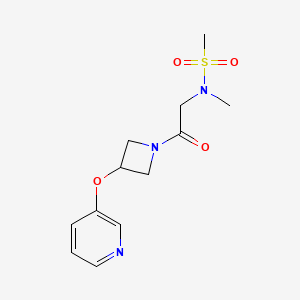
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, an azetidine ring, and a methanesulfonamide group
科学的研究の応用
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the azetidine ring, followed by the introduction of the pyridine moiety and finally the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
作用機序
The mechanism by which N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N-methyl-N-(2-oxo-2-(3-(pyridin-2-yloxy)azetidin-1-yl)ethyl)methanesulfonamide
- N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)azetidin-1-yl)ethyl)methanesulfonamide
Uniqueness
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide stands out due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer advantages in terms of selectivity and potency when compared to similar compounds.
特性
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14(20(2,17)18)9-12(16)15-7-11(8-15)19-10-4-3-5-13-6-10/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQZOTKWQCTSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C1)OC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
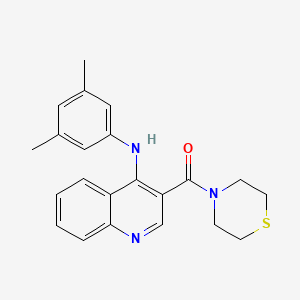
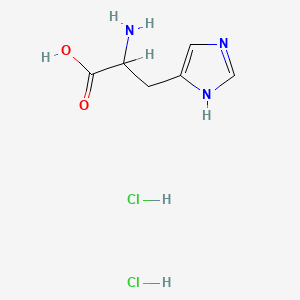
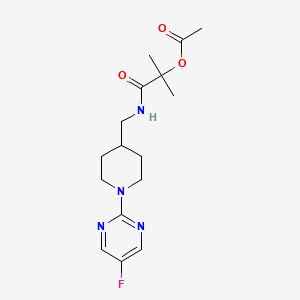
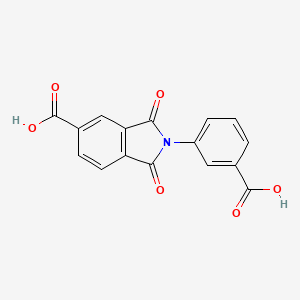
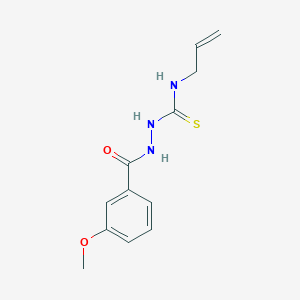
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
![N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2663310.png)
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
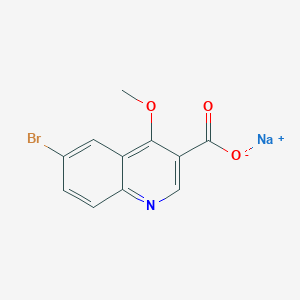

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2663321.png)
